

Whitepaper: Elucidation of the Molecular Structure of Pyrrole-derivative1

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Compound of Interest		
Compound Name:	Pyrrole-derivative1	
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Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise determination of the molecular structure of novel pyrrole derivatives is a critical step in the drug discovery and development process. This technical guide provides an in-depth walkthrough of the molecular structure elucidation of a novel, hypothetical compound, designated "Pyrrole-derivative1," using a combination of modern spectroscopic techniques. We present a detailed analysis of Mass Spectrometry, Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy data. This document also includes comprehensive experimental protocols and visual workflows to serve as a practical reference for researchers in the field.

Introduction

Pyrrole and its fused heterocyclic derivatives are privileged structures in pharmacology, found in marketed drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and other agents targeting pathways like VEGFR and ERK.[4][5] The biological versatility of the pyrrole ring continues to inspire the synthesis of new derivatives. The journey from a newly synthesized compound to a potential drug candidate begins with its unambiguous structural characterization. This process relies on the synergistic interpretation of data from various analytical methods.



This whitepaper details the elucidation of the following hypothetical molecule, **Pyrrole-derivative1**:

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Figure 1: Proposed structure of **Pyrrole-derivative1**: 2-(1-methyl-5-phenyl-1H-pyrrol-2-yl)ethan-1-one

Spectroscopic Data Analysis & Structure Elucidation

The molecular structure of **Pyrrole-derivative1** was determined by integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and extensive NMR analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provided the exact mass of the molecular ion, which was used to determine the elemental composition.

Table 1: Mass Spectrometry Data for Pyrrole-derivative1

lon	Calculated Mass (m/z)	Observed Mass (m/z)	Formula
[M+H]+	214.1226	214.1229	C14H16NO+
[M] ⁺	213.1154	213.1157	C14H15NO

The primary fragmentation pattern observed involved the cleavage of the acetyl group, a common fragmentation pathway for such compounds.



Infrared (IR) Spectroscopy

The IR spectrum revealed the presence of key functional groups within the molecule.

Table 2: Key IR Absorption Bands for Pyrrole-derivative1

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Medium	Aromatic C-H Stretch (Phenyl)
2925	Medium	Aliphatic C-H Stretch (Methyl)
1715	Strong	C=O Stretch (Ketone)
1598	Medium	C=C Stretch (Aromatic Rings)
1490	Strong	C-N Stretch (Pyrrole Ring)

The strong absorption at 1715 cm⁻¹ is highly characteristic of a carbonyl group, confirming the presence of the ketone. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ suggests that the nitrogen atom on the pyrrole ring is substituted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the primary framework for establishing the connectivity of atoms. All spectra were recorded in CDCl₃.

Table 3: 1H NMR (400 MHz, CDCl₃) Data for **Pyrrole-derivative1**



Label	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-a	7.45 - 7.35	m	-	5H	Phenyl Protons
H-b	6.88	d	4.0	1H	Pyrrole H-4
H-c	6.15	d	4.0	1H	Pyrrole H-3
H-d	3.65	S	-	3H	N-CH₃
Н-е	2.20	S	-	3H	CO-CH₃

Table 4: ¹³C NMR (101 MHz, CDCl₃) Data for **Pyrrole-derivative1**

Label	Chemical Shift (δ , ppm)	Assignment
C-1	206.5	C=O (Ketone)
C-2	134.8	Pyrrole C-5
C-3	132.1	Phenyl C-1' (Quaternary)
C-4	129.0	Phenyl C-2', C-6'
C-5	128.8	Phenyl C-3', C-5'
C-6	127.5	Phenyl C-4'
C-7	126.3	Pyrrole C-2
C-8	115.1	Pyrrole C-4
C-9	108.2	Pyrrole C-3
C-10	34.2	N-CH₃
C-11	28.9	CO-CH₃

Interpretation of NMR Data:



- ¹H NMR: The spectrum shows five distinct proton environments. The multiplet between 7.45-7.35 ppm integrating to 5H is characteristic of a monosubstituted phenyl group. Two doublets at 6.88 and 6.15 ppm, each integrating to 1H with a coupling constant of 4.0 Hz, are typical for adjacent protons on a pyrrole ring. The two singlets at 3.65 ppm (3H) and 2.20 ppm (3H) correspond to the N-methyl and acetyl methyl groups, respectively.
- ¹³C NMR: The spectrum displays 11 distinct carbon signals, consistent with the proposed structure. The downfield signal at 206.5 ppm is characteristic of a ketone carbonyl carbon. Six signals in the aromatic region (108-135 ppm) account for the five carbons of the phenyl group and the four carbons of the pyrrole ring. The two upfield signals at 34.2 and 28.9 ppm correspond to the two methyl carbons.
- 2D NMR (COSY, HSQC, HMBC):
 - \circ COSY: A clear correlation was observed between the pyrrole protons H-b (δ 6.88) and H-c (δ 6.15), confirming their adjacent positions on the ring.
 - HSQC: This experiment correlated each proton to its directly attached carbon, confirming the assignments listed in Tables 3 and 4.
 - HMBC (Heteronuclear Multiple Bond Correlation): This was the key experiment for assembling the fragments. Key long-range correlations (2-3 bonds) are summarized in Table 5.

Table 5: Key HMBC Correlations for **Pyrrole-derivative1**



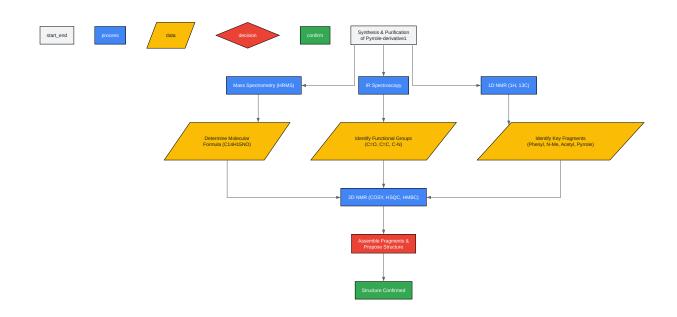
Proton (Label)	Correlated Carbons (Label)	Inferred Connectivity
N-CH₃ (H-d)	C-2, C-7	N-CH₃ is attached to the pyrrole N, which is adjacent to C-2 and C-5.
CO-CH₃ (H-e)	C-1	Acetyl methyl is attached to the ketone carbonyl.
Pyrrole H-c	C-2, C-7, C-8	H-c is adjacent to a substituted carbon (C-2) and C-4.
Pyrrole H-b	C-2, C-7, C-9	H-b is adjacent to a substituted carbon (C-5) and C-3.

The HMBC correlations definitively connect the N-methyl group to the pyrrole ring and establish the positions of the phenyl and acetyl substituents.

Visualized Workflows and Pathways General Structure Elucidation Workflow

The logical flow of experiments used to determine the structure of a novel compound is outlined below.





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Caption: Workflow for molecular structure elucidation.

Key HMBC Correlations

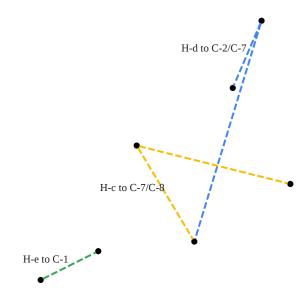




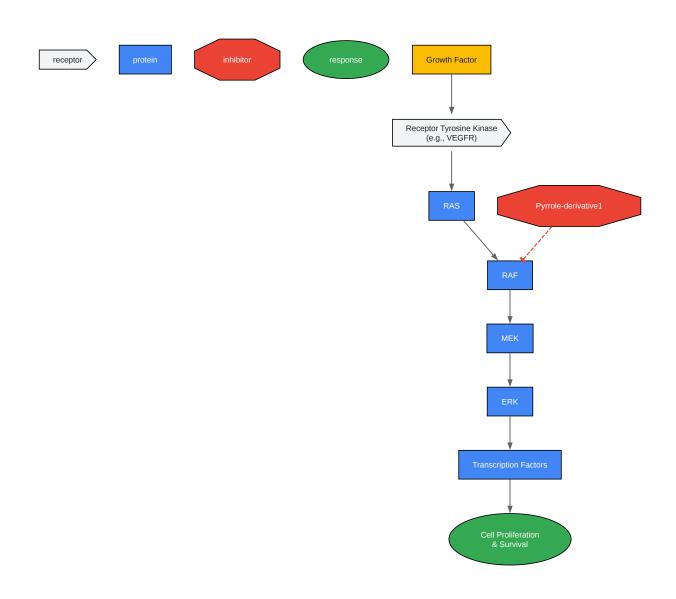


The following diagram visually represents the crucial 2- and 3-bond correlations that piece the molecular structure together.









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